molecular formula C20H18Cl2N6S B5577939 N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N'-PHENYLTHIOUREA

N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N'-PHENYLTHIOUREA

Cat. No.: B5577939
M. Wt: 445.4 g/mol
InChI Key: GTNUJWHLVLPMIB-UHFFFAOYSA-N
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Description

N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA is a synthetic organic compound known for its diverse applications in various scientific fields This compound is characterized by its complex structure, which includes dichloroaniline, dimethylpyrimidinyl, and phenylthiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dichloroaniline with 4,6-dimethyl-2-pyrimidinylamine under controlled conditions to form an intermediate compound.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with phenylisothiocyanate to yield the final product.

The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize waste and reduce production costs. Catalysts and advanced purification techniques are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives

Scientific Research Applications

N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Agricultural Chemistry: The compound is studied for its herbicidal properties, particularly in controlling broad-leaved weeds.

    Material Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants, leading to its herbicidal activity.

    Pathway Modulation: In cancer cells, it modulates signaling pathways that regulate cell growth and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA can be compared with similar compounds such as:

    Sulfometuron-methyl: Another herbicidal compound that also inhibits acetolactate synthase but has a different chemical structure.

    Metsulfuron-methyl: A sulfonylurea herbicide with similar enzyme inhibition properties but distinct structural features.

Uniqueness

The uniqueness of N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-PHENYLTHIOUREA lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

(1Z)-1-[(3,4-dichloroanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N6S/c1-12-10-13(2)24-18(23-12)27-19(25-15-8-9-16(21)17(22)11-15)28-20(29)26-14-6-4-3-5-7-14/h3-11H,1-2H3,(H3,23,24,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNUJWHLVLPMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NC(=S)NC2=CC=CC=C2)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/C(=N\C(=S)NC2=CC=CC=C2)/NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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